molecular formula C21H16N4O3S B2477442 (E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 327971-85-7

(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No. B2477442
CAS RN: 327971-85-7
M. Wt: 404.44
InChI Key: AAPUVGRDMYNPTG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds with benzimidazole groups, similar to the structure of interest, have been extensively studied for their ability to bind to the minor groove of DNA. For instance, Hoechst 33258, a bis-benzimidazole, binds strongly to AT-rich sequences in the minor groove of DNA, making it a powerful tool for fluorescent DNA staining in cell biology and chromosome analysis (Issar & Kakkar, 2013).

Antitubercular Activity

Benzimidazole derivatives have also been evaluated for their antitubercular activity. Studies have shown that modifications to the benzimidazole structure can yield compounds with significant activity against Mycobacterium tuberculosis, highlighting their potential in developing new antitubercular agents (Asif, 2014).

Antiprotozoal and Antiviral Applications

Another area of research involves the exploration of nitrothiazole compounds, like nitazoxanide, for their broad-spectrum antiprotozoal and antiviral activities. These compounds have shown efficacy against a range of infections, including those caused by bacteria, parasites, and viruses, suggesting a potential area of application for related nitrothiophene compounds (Bharti et al., 2021).

properties

IUPAC Name

(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-22-18-13-15(7-10-19(18)24(14)16-5-3-2-4-6-16)23-20(26)11-8-17-9-12-21(29-17)25(27)28/h2-13H,1H3,(H,23,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUVGRDMYNPTG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

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